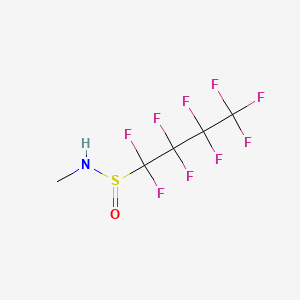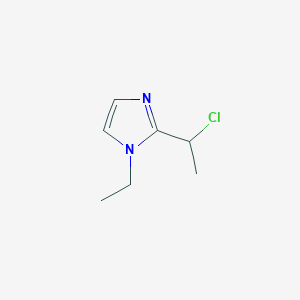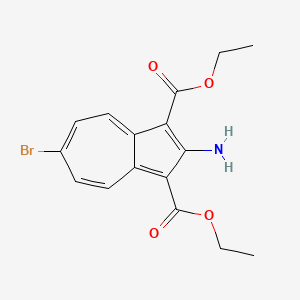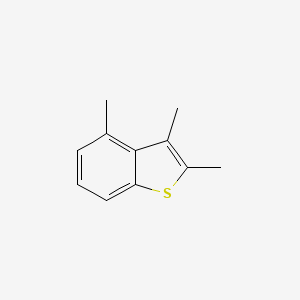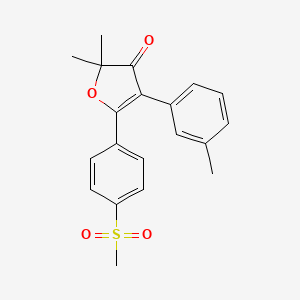
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a furanone ring substituted with dimethyl, methylsulfonyl, and tolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
科学的研究の応用
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
類似化合物との比較
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 4-(2-Fluorophenyl)-2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]-3(2H)-furanone
- 2-Methyl-5-phenylhexane
Uniqueness
2,2-Dimethyl-5-(4-(methylsulfonyl)phenyl)-4-m-tolylfuran-3(2H)-one stands out due to its specific substitution pattern on the furanone ring, which imparts unique chemical and biological properties. Its combination of dimethyl, methylsulfonyl, and tolyl groups distinguishes it from other similar compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C20H20O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2,2-dimethyl-4-(3-methylphenyl)-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C20H20O4S/c1-13-6-5-7-15(12-13)17-18(24-20(2,3)19(17)21)14-8-10-16(11-9-14)25(4,22)23/h5-12H,1-4H3 |
InChIキー |
FAKOKFQFCDOHKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


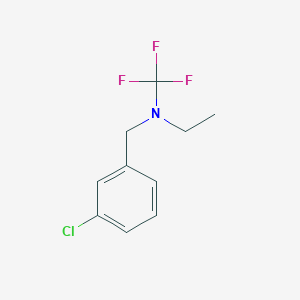
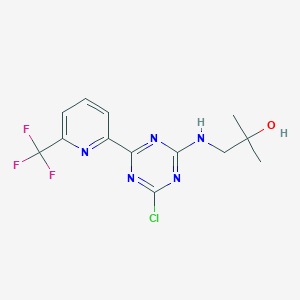
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
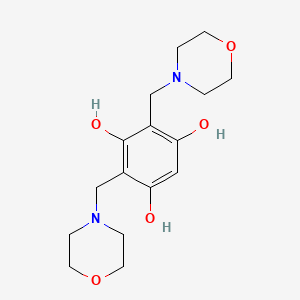
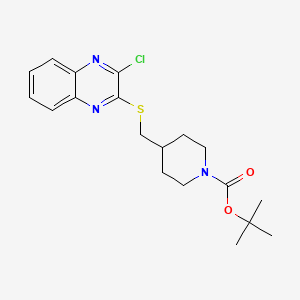
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
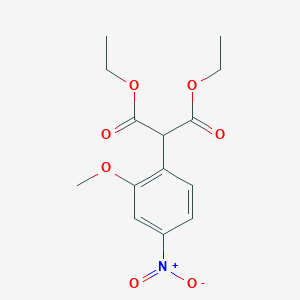

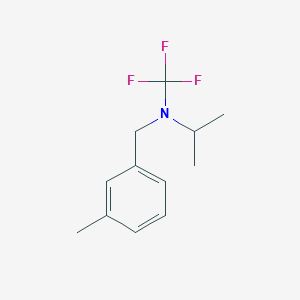
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
